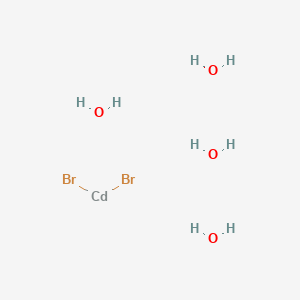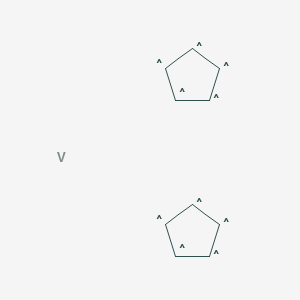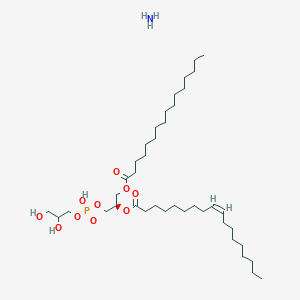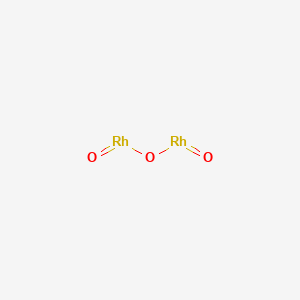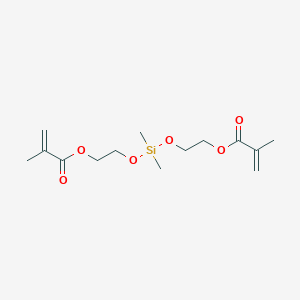
Diethylboryl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C9H19BO2
. It is characterized by its unique structure, which includes a pivalate group (derived from trimethylacetic acid) and a diethylboryl group. This compound is of interest in various fields of chemistry due to its reactivity and potential applications in synthesis and catalysis.Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylboryl pivalate can be synthesized through the reaction of trimethylacetic acid (pivalic acid) with diethylborinic acid. The reaction typically involves the formation of an anhydride intermediate, which then reacts with diethylborinic acid to form the final product. The reaction conditions often include:
Temperature: Around 60°C under reduced pressure (10 mmHg) to facilitate the removal of by-products.
Solvent: An inert solvent such as toluene or hexane may be used to dissolve the reactants and control the reaction environment.
Catalysts: In some cases, a catalyst such as a Lewis acid may be employed to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Diethylboryl pivalate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides or other boron-containing compounds.
Substitution: The pivalate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, or thiols for substitution reactions.
Major Products:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Diethylboryl pivalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It serves as a precursor for boronic acids, which are valuable intermediates in Suzuki-Miyaura cross-coupling reactions.
Biology: In biological research, boron-containing compounds are explored for their potential in drug delivery and as enzyme inhibitors.
Medicine: Boron neutron capture therapy (BNCT) for cancer treatment utilizes boron compounds to target and destroy cancer cells.
Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism by which diethylboryl pivalate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. In biological systems, boron compounds can inhibit enzymes by binding to active sites or altering the enzyme’s conformation. In BNCT, boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
Comparison with Similar Compounds
Diethylboryl pivalate can be compared with other boron-containing compounds such as:
Triethylborane: A boron compound with three ethyl groups, used as a reagent in organic synthesis.
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups, widely used in cross-coupling reactions.
Borate Esters: Esters of boric acid, used in various industrial applications.
Uniqueness: this compound is unique due to its combination of a pivalate group and a diethylboryl group, which imparts specific reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a potential candidate for various applications in research and industry.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for innovative solutions in chemistry, biology, medicine, and industry.
Properties
CAS No. |
34574-27-1 |
|---|---|
Molecular Formula |
C9H19BO2 |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
diethylboranyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H19BO2/c1-6-10(7-2)12-8(11)9(3,4)5/h6-7H2,1-5H3 |
InChI Key |
MHSAIHVCWXTSBN-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


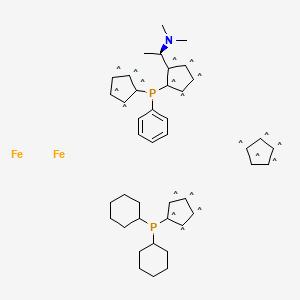


![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
